
Octadecanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 4-methyl-2-oxo-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid, has the chemical formula C16H16O9 . It is a protected metabolite of 4-Methylumbelliferyl α-L-Idopyranosiduronic Acid and is a fluorogenic substrate in the assay of a-L-Iduronidase, useful in the detection of Hurlers syndrome .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 352.3 . The exact structure is not provided in the searched resources.Physical And Chemical Properties Analysis
This compound has a density of 1.632±0.06 g/cm3 (Predicted), a melting point of 102 °C, and a boiling point of 683.1±55.0 °C (Predicted). It is slightly soluble in water, and has a vapor pressure of 1.35E-19mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Measurement of Lipase Activity
4-Methylumbelliferyl stearate is used as a substrate for the measurement of lipase activity . It is a sensitive fluorogenic substrate for the measurement of acid and alkaline lipase activity . When used as a substrate for lipase, the released methylumbelliferone is monitored at 450 nm .
Inhibition of Hyaluronic Acid Synthesis
4-Methylumbelliferyl stearate is known to inhibit the synthesis of hyaluronic acid (HA), a prominent component of the extracellular matrix at many sites of chronic inflammation . This inhibition has been observed to have beneficial effects in several animal models of diseases .
Therapeutic Strategy in Inflammation
The inhibition of HA synthesis by 4-Methylumbelliferyl stearate has been used as a therapeutic strategy in inflammation . It plays a central role in many disease processes, including inflammation and cancer progression .
Therapeutic Strategy in Autoimmunity
4-Methylumbelliferyl stearate has also been used as a therapeutic strategy in autoimmunity . It has shown beneficial effects in several animal models of autoimmune diseases .
Therapeutic Strategy in Cancer
The compound has been used as a therapeutic strategy in cancer . It has been observed to inhibit tumor growth and metastasis .
Treatment of Cholestasis
4-Methylumbelliferyl stearate is an approved drug for the treatment of cholestasis . Cholestasis is a condition where bile cannot flow from the liver to the duodenum .
Reduction of Fibrosis
In animal models, 4-Methylumbelliferyl stearate has been observed to reduce fibrosis . Fibrosis is the thickening and scarring of connective tissue, usually as a result of injury .
Lowering Body Weight, Serum Cholesterol, and Insulin Resistance
4-Methylumbelliferyl stearate has been observed to lower body weight, serum cholesterol, and insulin resistance in animal models . This suggests its potential use in the management of metabolic disorders .
Eigenschaften
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(29)31-24-19-20-25-23(2)21-28(30)32-26(25)22-24/h19-22H,3-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIJAZYHGUNKLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60229639 |
Source


|
| Record name | 4-Methyllumbelliferyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |
CAS RN |
79408-85-8 |
Source


|
| Record name | 4-Methyllumbelliferyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079408858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyllumbelliferyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of using 4-Methylumbelliferyl stearate as a substrate in lipase activity assays?
A1: 4-Methylumbelliferyl stearate (MU-stearate) is a fluorogenic substrate, meaning it releases a fluorescent product upon hydrolysis. [] This property makes it particularly useful in lipase activity assays because the fluorescence intensity directly correlates with the extent of enzymatic hydrolysis. The study utilized MU-stearate, along with other substrates like triolein and cholesterol oleate, to characterize the activity of ester hydrolases (lipases) from pigeon adipose tissue. [] The use of MU-stearate allowed researchers to observe distinct acid and neutral pH optima for these enzymes, highlighting the presence of different lipase activities within the tissue extract. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

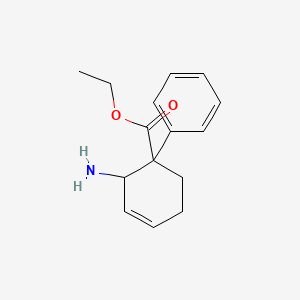
![[(1R,2R,3S,4S,5R,6S)-4-[[(2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-2-[(2S,3S,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3-[[(2S)-2-amino-5-guanidino-pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-3,5,6-trihydroxy-cyclohexyl] carbamate](/img/structure/B1198933.png)
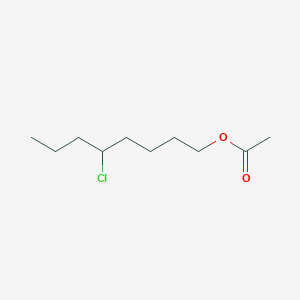
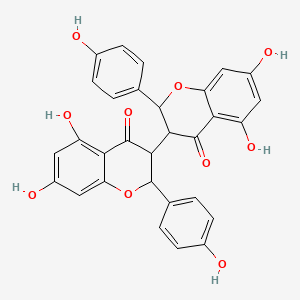



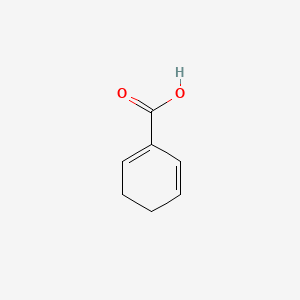

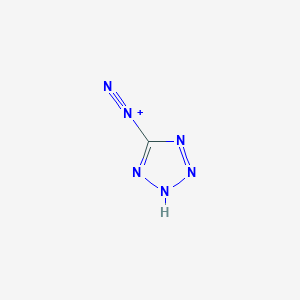
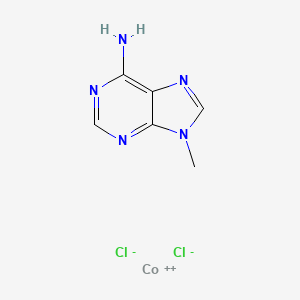
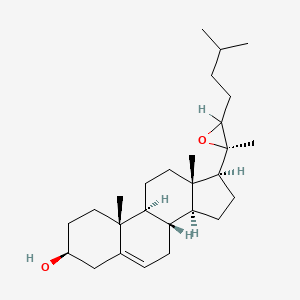
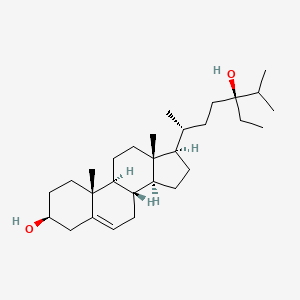
![ethyl (2S)-2-[(2S,3S,4S)-4-[2-(4-ethoxyphenyl)hydrazinyl]-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetate](/img/structure/B1198955.png)